molecular formula C21H24N2O5S B2865119 2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040637-11-3

2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B2865119
CAS No.: 1040637-11-3
M. Wt: 416.49
InChI Key: SBIURPBDOMRJHN-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a unique structure that includes a methoxy group, a methyl group, an indoline moiety, and a tetrahydrofuran-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Tetrahydrofuran-2-carbonyl Group: This step can be achieved through an acylation reaction, where the indoline is reacted with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the acylated indoline with methoxy-methyl-benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways involving sulfonamides.

    Medicine: Investigation of its pharmacological properties, including potential antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Indomethacin: An indole derivative with anti-inflammatory properties.

    Methoxybenzenesulfonamide: A compound with a similar sulfonamide group but lacking the indoline and tetrahydrofuran moieties.

Uniqueness

2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler sulfonamides or indole derivatives. The presence of the tetrahydrofuran-2-carbonyl group adds an additional layer of complexity and potential for interaction with biological targets.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14-5-8-18(27-2)20(12-14)29(25,26)22-16-7-6-15-9-10-23(17(15)13-16)21(24)19-4-3-11-28-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIURPBDOMRJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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